![molecular formula C22H21N3O2S2 B1240518 1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea](/img/structure/B1240518.png)
1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-3-[(4-methylphenyl)sulfonylimino-phenylmethyl]thiourea is a sulfonamide.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Urea/Thiourea Derivatives : Research by Chandrasekhar et al. (2019) focuses on synthesizing new urea/thiourea derivatives. These compounds, including thioureas, are synthesized by reacting functionalized phenyl isocyanates/isothiocyanates with imatinib intermediate, characterized by spectral data, and assessed for antimicrobial and antioxidant activities.
X-ray Crystallography and Spectroscopy : A study by Yeo & Tiekink (2019) demonstrates the synthesis of a thiourea compound using 1-methyl-1-phenyl hydrazine and 4-tolyl isothiocyanate. The structure was determined using X-ray crystallography and spectroscopic methods.
Molecular Docking and Biological Activity
Cytotoxicity of Thiourea Derivatives : Research by Ruswanto et al. (2015) involves synthesizing novel thiourea derivatives and evaluating their cytotoxicity against HeLa cell lines. These derivatives show potential in anticancer activities.
Antimicrobial Activity : A study by El‐Emary et al. (2002) discusses the synthesis of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, demonstrating their antimicrobial activity.
Structural Analysis and Docking Studies
X-ray Diffraction Studies : Research by Abosadiya et al. (2015) on thiourea derivatives includes X-ray diffraction studies, highlighting the importance of structural analysis in understanding these compounds.
DNA Binding and Cytotoxicity : The study by Mushtaque et al. (2016) synthesizes a thiourea compound and investigates its DNA binding properties and cytotoxic effects, demonstrating the biological relevance of these compounds.
properties
Molecular Formula |
C22H21N3O2S2 |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-N-(4-methylphenyl)sulfonyl-C-phenylcarbonimidoyl]thiourea |
InChI |
InChI=1S/C22H21N3O2S2/c1-16-11-13-20(14-12-16)29(26,27)25-21(18-8-4-3-5-9-18)24-22(28)23-19-10-6-7-17(2)15-19/h3-15H,1-2H3,(H2,23,24,25,28) |
InChI Key |
ODQYVFLWNBEQBS-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\C2=CC=CC=C2)/NC(=S)NC3=CC=CC(=C3)C |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC(=S)NC3=CC=CC(=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)NC(=S)NC3=CC=CC(=C3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



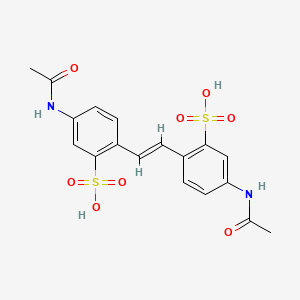

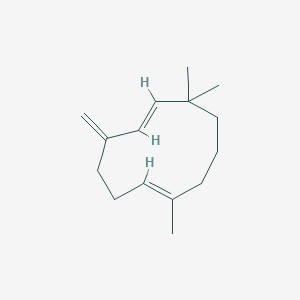

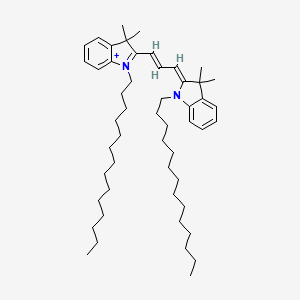
![(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2,4-triol](/img/structure/B1240449.png)

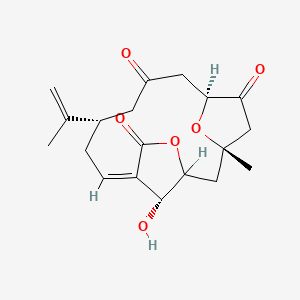

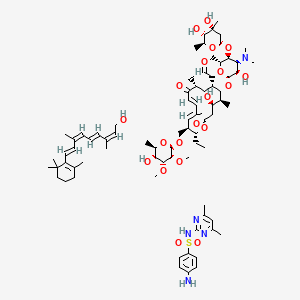
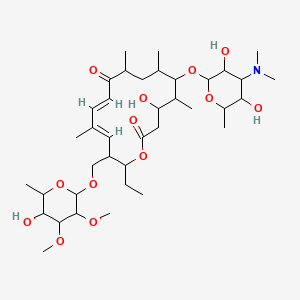
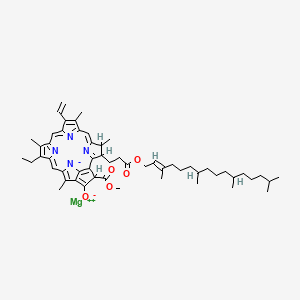
![(4-Chloro-2-methyl-3-pyrazolyl)-[4-(2-ethoxyphenyl)-1-piperazinyl]methanone](/img/structure/B1240457.png)
